molecular formula C7H9NO2 B3135800 5-Amino-2-(hydroxymethyl)phenol CAS No. 40463-78-3

5-Amino-2-(hydroxymethyl)phenol

Cat. No.: B3135800
CAS No.: 40463-78-3
M. Wt: 139.15 g/mol
InChI Key: HDEZKWUFSMWOCB-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)phenol (CAS 40463-78-3) is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This phenol derivative features both amino and hydroxymethyl functional groups, making it a valuable building block in organic synthesis and chemical research. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment at room temperature . Researchers should note the associated safety warnings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZKWUFSMWOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2 Hydroxymethyl Phenol

Established Synthetic Routes

Established synthetic strategies for 5-Amino-2-(hydroxymethyl)phenol typically rely on multi-step sequences starting from readily available precursors. These routes involve key chemical transformations, including the reduction of a nitro group to form the amine and the introduction or modification of a functional group to yield the hydroxymethyl moiety.

Reduction Reactions for Amino Group Formation

A common and critical step in the synthesis of this compound is the reduction of a nitro group precursor. The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, particularly when other sensitive functional groups are present in the molecule.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This method is often favored for its clean reaction profile and the ease of product isolation.

In a typical procedure, a nitro-substituted phenol (B47542), such as 2-hydroxymethyl-5-nitrophenol, is subjected to hydrogenation in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. rsc.orggoogle.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, under a hydrogen atmosphere. google.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

CatalystSubstrateSolventPressureTemperatureYield
Palladium on carbon (Pd/C)2-Hydroxymethyl-5-nitrophenolEthanolAtmosphericRoom TemperatureHigh
Palladium on carbon (Pd/C)p-NitrophenolWater/Acetic Acid30-58 psigRoom Temperature~84%
This table presents typical conditions for catalytic hydrogenation of nitrophenols. Specific conditions for 2-Hydroxymethyl-5-nitrophenol may vary.

Alternatively, chemical reduction methods offer a viable route to the amino group. These methods often utilize metal/acid combinations or other reducing agents. For instance, the reduction of a nitro group can be achieved using stannous chloride (SnCl2) in a mixed solvent system of alcohol and acetic acid. sioc-journal.cn This method has been successfully applied in the synthesis of related aminonitrobenzyl acetates. sioc-journal.cn

Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, such as nickel(II) chloride (NiCl2) or cobalt(II) chloride (CoCl2), which can effectively reduce nitro compounds. jcsp.org.pk

Reducing AgentCatalyst/AdditiveSolventTemperatureNotable Features
Stannous chloride (SnCl2)-Ethanol/Acetic AcidNot specifiedEffective for related nitro compounds sioc-journal.cn
Sodium borohydride (NaBH4)NiCl2 or CoCl2Not specifiedRoom TemperatureEfficient for a range of nitro compounds jcsp.org.pk
This table outlines various chemical reduction methods applicable to nitro groups.

Strategies for Hydroxymethyl Group Incorporation

The introduction of the hydroxymethyl group (-CH2OH) onto the phenol ring is another key aspect of the synthesis. This can be accomplished either by direct hydroxymethylation or by the reduction of a suitable precursor functional group, such as an aldehyde or a carboxylic acid derivative.

One plausible strategy involves the selective reduction of an aldehyde group in a precursor like 2-hydroxy-5-nitrobenzaldehyde. Reagents such as thiourea (B124793) dioxide (TUDO) have been shown to chemoselectively reduce aldehydes in the presence of nitro groups. researchgate.net Similarly, ammonia (B1221849) borane (B79455) (AB) in water is another reagent capable of selectively reducing aldehydes and ketones without affecting nitro groups. rsc.org

PrecursorReducing AgentSolventKey Advantage
2-Hydroxy-5-nitrobenzaldehydeThiourea Dioxide (TUDO)Not specifiedChemoselective for aldehyde researchgate.net
2-Hydroxy-5-nitrobenzaldehydeAmmonia Borane (AB)WaterGreen solvent, selective for aldehyde rsc.org
2-Hydroxy-5-nitrobenzaldehydeSodium Borohydride (NaBH4)EthanolCommon, effective for aldehydes ugm.ac.id
This table summarizes strategies for obtaining the hydroxymethyl group from an aldehyde precursor.

Multi-Step Synthesis from Precursors

The synthesis of this compound is most practically achieved through a multi-step pathway. A logical and commonly employed route starts from a readily available nitro-substituted precursor, such as 2-hydroxy-5-nitrobenzaldehyde.

A representative synthetic sequence is as follows:

Selective Reduction of the Aldehyde: The starting material, 2-hydroxy-5-nitrobenzaldehyde, is treated with a selective reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group into a hydroxymethyl group, yielding 2-hydroxymethyl-5-nitrophenol. This step must be carefully controlled to avoid the reduction of the nitro group.

Reduction of the Nitro Group: The intermediate, 2-hydroxymethyl-5-nitrophenol, is then subjected to reduction to convert the nitro group into an amino group. Catalytic hydrogenation using Pd/C is a suitable method for this transformation, affording the final product, this compound.

This two-step approach allows for the sequential and controlled introduction of the desired functional groups, leading to the target molecule with good purity and yield.

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of aminophenols, this includes the exploration of greener catalysts and reaction media.

Research into the catalytic reduction of nitrophenols has explored the use of novel catalyst systems. For example, palladium supported on graphene (Pd/G) has shown high activity and stability in the hydrogenation of nitrophenols. rsc.org The use of water as a solvent in reduction reactions, as demonstrated with ammonia borane, also represents a significant step towards greener chemistry. rsc.org

Chemical Reactivity and Transformation of 5 Amino 2 Hydroxymethyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-Amino-2-(hydroxymethyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.orgbyjus.com Both groups are powerful activating and ortho, para-directing substituents. libretexts.orgbyjus.com The hydroxymethyl (-CH₂OH) group is a weak activating and ortho, para-directing group.

The combined directing effects of these groups determine the position of substitution. The positions ortho and para to the powerful -OH and -NH₂ groups are the most nucleophilic. Specifically, C4 and C6 (both ortho to the hydroxyl and meta to the amino) and C3 (ortho to the amino and meta to the hydroxyl) are the most activated sites. The synergistic activation by these groups makes reactions like halogenation and nitration proceed readily. For instance, halogenation of phenols can occur even without a Lewis acid catalyst. byjus.com However, the high reactivity can sometimes be difficult tocontrol, potentially leading to multiple substitutions. libretexts.org To achieve monosubstitution, it may be necessary to moderate the activating influence of the amino group by acetylation, which can be later removed by hydrolysis. libretexts.org

| C6 | para | ortho | para | Strongly Activated |

Conversely, the electron-rich nature of the aromatic ring makes it generally unreactive towards nucleophilic aromatic substitution (NAS). byjus.commasterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring, which are absent in this compound. byjus.commasterorganicchemistry.com Therefore, displacement of a group on the aromatic ring by a nucleophile would not proceed under standard NAS conditions.

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety in this compound is susceptible to oxidation. The presence of the electron-donating amino and hydroxymethyl groups further increases this susceptibility. Oxidation of the phenol (B47542) group can lead to the formation of quinones or quinone-like structures. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed for this transformation. The amino group is also prone to oxidation, which can lead to complex polymerization and the formation of tarry materials, a common issue in the oxidation of aminophenols. Careful selection of the oxidant and reaction conditions is crucial to selectively target the phenolic hydroxyl group.

Reduction Reactions and Functional Group Interconversions

While the title compound is often synthesized via the reduction of a nitro-substituted precursor, such as 5-nitro-2-(hydroxymethyl)phenol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, the existing functional groups can also undergo further transformations. smolecule.com

Functional group interconversions provide pathways to a variety of derivatives:

Amino Group: The aromatic amino group can be converted into a diazonium salt using nitrous acid (HNO₂). This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -X, -CN) through Sandmeyer or related reactions.

Hydroxymethyl Group: The benzylic alcohol of the hydroxymethyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. ub.edu This facilitates subsequent nucleophilic substitution to introduce other functionalities. It can also be converted to a halomethyl group using reagents like SOCl₂ or PBr₃. ub.edu

Table 2: Potential Functional Group Interconversions

Functional Group Reagent(s) Product Functional Group Reaction Type
Amino (-NH₂) NaNO₂, HCl (0-5 °C) Diazonium (-N₂⁺Cl⁻) Diazotization
Hydroxymethyl (-CH₂OH) TsCl, pyridine Tosyloxymethyl (-CH₂OTs) Sulfonylation

Reaction Mechanisms Involving Hydroxymethyl and Amino Groups

The hydroxymethyl and amino groups can participate in a range of reactions independent of the aromatic ring.

Amino Group Reactions: The primary amino group is nucleophilic and can react with aldehydes or ketones in a condensation reaction to form imines (Schiff bases). smolecule.com This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond.

Hydroxymethyl Group Reactions: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the strength of the oxidizing agent. smolecule.com For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidants like potassium permanganate could lead to the carboxylic acid.

Intramolecular Reactions: The proximity of the amino and hydroxymethyl groups could potentially allow for intramolecular reactions under certain conditions, though specific examples for this compound are not readily available in the literature.

Hydroxymethylation: Formaldehyde (B43269) can react with amines to form hydroxymethylated derivatives or, under further reaction, hexahydro-1,3,5-triazines. wikipedia.org It also participates in electrophilic aromatic substitution with electron-rich arenes like phenols to yield hydroxymethylated products. wikipedia.org

Chemo- and Regioselectivity in Reactions

Controlling the selectivity of reactions involving this compound is a key synthetic challenge due to the multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in acylation reactions, the more nucleophilic amino group will typically react faster than the phenolic hydroxyl group. To selectively acylate the hydroxyl group, the amino group must first be protected. During oxidation, the choice of reagent is critical to avoid undesired reactions at the amino group when targeting the hydroxymethyl or phenolic groups.

Regioselectivity: In electrophilic aromatic substitution, the positions of attack are directed by the existing substituents. byjus.com As discussed in section 3.1, the -OH and -NH₂ groups are strong ortho, para-directors. The positions C4 and C6 are activated by both the -OH (ortho and para, respectively) and -CH₂OH groups, while C3 is activated by the ortho effect of the -NH₂ group. The outcome of a substitution reaction will depend on the specific electrophile and the reaction conditions, which can influence the steric and electronic preferences. For instance, nitration of phenols with dilute nitric acid can yield a mixture of ortho and para isomers. byjus.com

The development of selective synthetic methods is crucial for utilizing this compound as a building block for more complex molecules, such as pharmaceuticals or dyes. smolecule.com

Derivatization Strategies and Analogue Synthesis

Modification of the Amino Functional Group

The amino group in 5-Amino-2-(hydroxymethyl)phenol is a primary nucleophilic site, readily participating in a variety of chemical transformations. These reactions allow for the introduction of a wide range of substituents, significantly altering the molecule's steric and electronic properties.

Acylation and Sulfonylation Reactions

Acylation is a fundamental reaction for modifying the amino group, typically involving its reaction with acyl halides or acid anhydrides to form amides. mdpi.com This transformation is often conducted under mild, catalyst-free conditions. For instance, the reaction of an amine with acetic anhydride (B1165640) can proceed efficiently by simply heating the mixture, yielding the corresponding acetylated product. mdpi.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the anhydride, leading to an adduct that subsequently eliminates a molecule of acetic acid to furnish the stable amide. mdpi.com This method is broadly applicable to various aromatic amines. mdpi.com

Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to yield a sulfonamide. The base serves to neutralize the hydrochloric acid generated during the reaction. This derivatization is significant as sulfonamides are a key structural motif in many pharmacologically active compounds.

Table 1: Acylation and Sulfonylation Reactions of the Amino Group

Reaction Type Reagent Functional Group Formed
Acylation Acetic Anhydride Acetamide
Acylation Benzoyl Chloride Benzamide
Sulfonylation p-Toluenesulfonyl Chloride Tosylamide

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. redalyc.org A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the synthesis of a large library of imine derivatives. researchgate.netresearchgate.net For example, the reaction of various aminophenols with trimethinium salts in the presence of triethylamine (B128534) has been shown to be an efficient route to novel Schiff bases. nih.gov

Alternative methods for imine synthesis include the oxidation of primary amines. mdpi.com For instance, ortho-quinone catalysts can be used for the oxidation of primary amines, inspired by the cofactor in copper amine oxidase. mdpi.com Another innovative approach is the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols, which provides a novel organocatalytic route to imine products. beilstein-journals.org

Table 2: Examples of Schiff Base Formation with Aminophenols

Amine Reactant Carbonyl Reactant Resulting Product Type Reference
2-Amino-4-chlorophenol N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate Substituted Imine nih.gov
2-Aminophenol Isovanillin (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol nih.gov

Direct Amination and Amidation Approaches

Further functionalization at the nitrogen atom can be achieved through direct amination or amidation strategies. While "direct amination" often refers to the initial introduction of an amino group onto a ring organic-chemistry.org, in the context of derivatization it can describe N-alkylation or the formation of more complex nitrogen-containing structures.

Amidation is the process of forming an amide bond by reacting the amino group of this compound with a carboxylic acid or its activated derivative. youtube.com The direct reaction with a carboxylic acid requires high temperatures, so coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction under milder conditions. nih.govsciencedaily.com The reaction of an amine with an acid chloride is a more common and highly efficient method for amide bond formation. libretexts.org These reactions are fundamental in medicinal chemistry for linking molecular fragments. sciencedaily.com

Modification of the Hydroxyl Functional Group

This compound possesses two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. This duality allows for selective or exhaustive modification, leading to a wide range of ethers and esters.

Etherification and Esterification

Etherification of the hydroxyl groups can be achieved under various conditions. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide (formed by treating the phenol (B47542) or alcohol with a base) with an alkyl halide, is a classic method for forming ethers. This has been applied to synthesize various alkoxy derivatives of related phenolic compounds. nih.gov Acid-catalyzed etherification is also a viable strategy, particularly for the reaction with other alcohols. This approach has been used extensively in converting the related bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) into various 5-(alkoxymethyl)furfurals, which are potential biodiesel candidates. rsc.orgresearchgate.net

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or, more commonly, an acid chloride or anhydride. organic-chemistry.org This reaction can be catalyzed by acids or bases. For amino acids, which also contain carboxylic acid and amino groups, esterification of the acid with an alcohol is a standard transformation. pearson.com In the case of this compound, both the phenolic and the primary alcohol can be esterified. Selective esterification may be possible by exploiting the different reactivities of the two hydroxyl groups. Enzymatic catalysis, for example using lipases like Novozym 435, has proven effective for the acylation of flavonoids and other polyphenols, often providing high yields and regioselectivity. mdpi.com

Table 3: Ether and Ester Formation Reactions | Functional Group | Reaction Type | Reagent | Product Type | | --- | --- | --- | | Phenolic -OH / Alcoholic -OH | Etherification | Alkyl Halide + Base | Alkyl Ether | | Phenolic -OH / Alcoholic -OH | Esterification | Carboxylic Acid + Catalyst | Ester | | Phenolic -OH / Alcoholic -OH | Esterification | Acid Anhydride | Ester |

Benzoxazolyl Derivative Synthesis

The synthesis of benzoxazoles is a common strategy in medicinal chemistry, as the benzoxazole (B165842) ring is a privileged scaffold. The classic synthesis involves the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid, aldehyde, or related derivative. nih.gov One prominent method involves the reaction of an o-aminophenol with an isothiocyanate to form a thiourea (B124793) intermediate, which then undergoes iodine-mediated oxidative cyclodesulfurization to yield an N-phenyl-1,3-benzoxazol-2-amine derivative. nih.gov

It is critical to note that this compound, in its native structure, is not a direct precursor for benzoxazole ring formation via these standard methods. The required ortho arrangement of the amino and phenolic hydroxyl groups is absent; in this molecule, they are positioned meta to each other. Therefore, to synthesize a benzoxazolyl derivative from this starting material, a preliminary chemical modification would be necessary to either introduce a hydroxyl group ortho to the existing amine or an amino group ortho to the existing phenol. Alternatively, cyclization could potentially be induced between the amino group and the ortho-positioned hydroxymethyl group, which would lead to the formation of a different heterocyclic system, such as a dihydro-1,3-benzoxazine derivative, rather than a benzoxazole.

Substitution on the Aromatic Ring

The aromatic ring of this compound, activated by two electron-donating groups (the amino and hydroxyl groups), is amenable to various electrophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, thereby modulating the compound's physicochemical and biological properties.

Halogenation and Other Electrophilic Substitutions

The electron-rich nature of the phenol ring in this compound facilitates electrophilic aromatic substitution. The directing effects of the existing substituents (hydroxyl, amino, and hydroxymethyl groups) primarily guide incoming electrophiles to the ortho and para positions that are not already occupied.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common strategy in medicinal chemistry to alter a molecule's properties. For phenolic compounds, halogenation can typically proceed under mild conditions. While specific studies on the halogenation of this compound are not extensively detailed in the literature, the principles of electrophilic halogenation of activated phenols are well-established. For instance, the bromination of similarly activated phenols often occurs readily without a Lewis acid catalyst.

Nitration: Nitration is another key electrophilic substitution reaction. The introduction of a nitro group (-NO2) can serve as a precursor for further functionalization, such as reduction to an amino group. For example, in the synthesis of related aminophenol derivatives, nitration is a key step to introduce a nitrogen-containing functionality at a specific position on the aromatic ring. google.com The nitro group is strongly electron-withdrawing and can significantly alter the electronic properties of the molecule.

Hydroxymethylation: This reaction involves the introduction of a hydroxymethyl group (-CH2OH) and is a fundamental electrophilic aromatic substitution. wikipedia.org This process can be used to synthesize analogues with additional hydroxymethyl moieties, potentially influencing solubility and hydrogen bonding capabilities.

Mannich-type Reactions: Aminomethylation, a type of Mannich reaction, can introduce aminomethyl groups onto the phenolic ring. Studies on related phenols, such as m-tert-butylphenol, demonstrate that reactions with formaldehyde (B43269) and various secondary amines can yield ortho-aminomethylated products in high yields. kyushu-u.ac.jp This strategy could be applied to this compound to introduce diverse amine functionalities.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR studies would focus on how modifications to the substituent groups and the core scaffold affect its function.

Impact of Substituent Polarity and Steric Effects

The polarity and size of substituents introduced onto the this compound scaffold are critical determinants of the resulting analogue's activity. These properties influence factors such as binding affinity to biological targets, solubility, and metabolic stability.

Substituent Polarity: The polarity of substituents can be described by their electron-donating or electron-withdrawing nature.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or alkyl groups enhance the electron density of the aromatic ring. Computational studies on other phenolic antioxidants have shown that EDGs, such as an ortho-methoxy group, can have a beneficial effect on antioxidant activity. nih.govresearchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens (e.g., -Cl, -Br) decrease the ring's electron density. These groups can negatively impact certain activities, such as radical scavenging, as observed in studies of other phenolic compounds. nih.govresearchgate.netnih.gov

Steric Effects: The size and spatial arrangement of substituents can influence how a molecule interacts with a binding site.

Large, bulky groups can cause steric hindrance, potentially preventing optimal binding or, conversely, enhancing selectivity for a specific target.

The position of the substituent is also crucial. As seen in studies of phenethylamine (B48288) derivatives, the affinity for a receptor can be significantly altered by the placement of substituents on the phenyl ring. nih.gov For example, an aromatic group at one position might increase binding affinity, while an alkyl or halogen group at another position maintains it. nih.gov

The following table illustrates hypothetical SAR trends for analogues of this compound based on established principles from related compounds.

Analogue Substituent Position Expected Electronic Effect Expected Steric Effect Potential Impact on Activity
Analogue A-OCH₃C4 or C6Electron-DonatingModeratePotential increase in antioxidant activity.
Analogue B-ClC4 or C6Electron-WithdrawingSmallMay decrease certain activities; can enhance membrane permeability.
Analogue C-NO₂C4 or C6Strongly Electron-WithdrawingModerateLikely to decrease antioxidant activity. nih.gov
Analogue D-t-butylC4 or C6Electron-Donating (hyperconjugation)LargeMay enhance selectivity or introduce steric hindrance.

Bioisosteric Replacements and Their Effects

Bioisosterism involves substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.gov This strategy is widely used to improve a lead compound's pharmacokinetic or pharmacodynamic profile. researchgate.netresearchgate.net For this compound, several bioisosteric replacements could be considered.

Phenol Bioisosteres: The phenolic hydroxyl group is often a site of rapid metabolism (e.g., glucuronidation). Replacing it with a bioisostere can enhance metabolic stability and bioavailability. researchgate.net

Heterocycles: In the development of 3-hydroxymorphinan analogues, a phenolic group was successfully replaced with a benzimidazolone moiety. nih.gov This led to a compound with comparable activity but likely improved metabolic stability. Other heterocycles like pyridones and benzoxazolones are also considered effective phenol bioisosteres. researchgate.net

Hydroxymethyl Group: The hydroxymethyl group (-CH2OH) itself can be considered a bioisostere of a phenol. researchgate.net It is less acidic and not as susceptible to the same metabolic pathways. researchgate.net

Other Bioisosteric Replacements:

Phenyl Ring Mimics: In some contexts, the entire phenyl ring can be replaced. Nonclassical bioisosteres like cubane or bicyclo[1.1.1]pentane (BCP) have been used as phenyl mimics to modulate properties like solubility and metabolic stability. acs.org

Amine and Hydroxymethyl Replacements: The amino and hydroxymethyl groups can also be replaced. For example, a carboxylic acid or a tetrazole could be a bioisostere for the phenol, while a methylamino group could replace the amino group to alter basicity and hydrogen bonding.

The table below summarizes potential bioisosteric replacements for key functional groups in this compound and their intended effects.

Original Group Bioisosteric Replacement Rationale / Potential Effect Reference Example
Phenolic -OHBenzimidazoloneImprove metabolic stability, maintain hydrogen bonding interactions.3-hydroxymorphinan analogues nih.gov
Phenolic -OHPyridone / BenzoxazoloneMimic phenol acidity and hydrogen bonding; improve pharmacokinetics.General drug design researchgate.net
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improve metabolic properties and solubility while maintaining spatial orientation.Antimalarial series acs.org
Amino Group (-NH₂)Methylamino (-NHCH₃)Increase lipophilicity, alter basicity.General medicinal chemistry
Hydroxymethyl (-CH₂OH)Carboxamide (-CONH₂)Introduce different hydrogen bonding patterns.General medicinal chemistry

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Amino-2-(hydroxymethyl)phenol would be expected to show characteristic absorption bands for the O-H (hydroxyl and phenolic), N-H (amino), C-O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. The broadness of the O-H and N-H bands is often indicative of hydrogen bonding.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 O-H and N-H stretch Phenol (B47542), Alcohol, Amine
3100 - 3000 C-H stretch Aromatic
1620 - 1580 N-H bend Primary Amine
1600 - 1450 C=C stretch Aromatic Ring
1260 - 1200 C-O stretch Phenol
1050 - 1000 C-O stretch Primary Alcohol

Note: This table is based on predicted values and general ranges for similar functional groups. No experimentally verified and published data is available.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. Specific, published Raman spectroscopic data for this compound is not available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Upon ionization, the molecule fragments in a characteristic pattern that can provide further structural information. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 139.15. Common fragmentation pathways for phenols and benzyl (B1604629) alcohols include the loss of water (H₂O), carbon monoxide (CO), and the hydroxymethyl radical (•CH₂OH).

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₉NO₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and auxochromes.

For aromatic compounds like this compound, the primary chromophore is the benzene (B151609) ring. The π-electrons within the ring undergo π → π* transitions, which typically result in strong absorption bands in the UV region. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

The hydroxyl (-OH) and amino (-NH₂) groups attached to the ring in this compound act as powerful auxochromes. An auxochrome is a group of atoms that, when attached to a chromophore, modifies its ability to absorb light. Both the -OH and -NH₂ groups have non-bonding electrons that can interact with the π-system of the benzene ring through resonance. This delocalization of electrons lowers the energy gap between the ground state and the excited state, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). The hydroxymethyl (-CH₂OH) group generally has a weaker influence on the UV-Vis spectrum compared to the amino and hydroxyl groups.

Detailed Research Findings

Phenolic compounds typically exhibit two main absorption bands in the UV region. The presence of both an amino group and a hydroxyl group on the same aromatic ring, as in the target molecule, leads to complex electronic transitions. The solvent plays a critical role in the observed spectrum. In polar protic solvents like methanol (B129727) or water, hydrogen bonding interactions with the -OH and -NH₂ groups can occur, leading to shifts in the absorption maxima compared to spectra recorded in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Furthermore, the pH of the solution can dramatically alter the UV-Vis spectrum of phenols. In basic media, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This increases the electron-donating ability of the oxygen atom, enhancing resonance with the aromatic ring and causing a significant bathochromic shift. Similarly, in acidic media, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which would alter its electronic interaction with the ring and result in a hypsochromic (blue) shift.

Given the structural similarities, the UV-Vis spectrum of this compound is expected to show absorption maxima influenced by these factors. The analysis of mixtures containing various aminophenol isomers can be challenging due to overlapping spectra, often requiring advanced techniques like derivative spectrophotometry for resolution. rsc.org

The following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in different solvents, based on the known behavior of similar aminophenol compounds.

Interactive Data Table: Representative UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax Band I (nm)λmax Band II (nm)Notes
Methanol~230-240~290-300Represents a polar protic solvent environment. researchgate.net
DMSO~235-245~295-305Represents a polar aprotic solvent environment. researchgate.net
Water (Neutral pH)~230-240~290-300Similar to methanol due to polar protic nature.
Water (Acidic pH)~220-230~280-290Protonation of the amino group leads to a blue shift.
Water (Basic pH)~245-255~310-320Deprotonation of the hydroxyl group leads to a red shift.

Note: The data in this table is illustrative and based on the spectral properties of structurally related aminophenols. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a principal method for studying the quantum mechanical properties of molecules, balancing computational cost with accuracy. It is particularly useful for examining the intricacies of electron distribution and its influence on molecular behavior.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.commdpi.com This involves finding the minimum energy structure on the potential energy surface. For molecules with flexible groups, like the hydroxymethyl and amino groups in 5-Amino-2-(hydroxymethyl)phenol, conformational analysis is crucial to identify the most stable conformer.

Table 1: Representative Optimized Bond Lengths and Angles for Phenolic Compounds from DFT Calculations

ParameterTypical Value (Å or °)
C-O (phenolic)1.36 - 1.38
O-H (phenolic)0.96 - 0.98
C-N (amino)1.39 - 1.42
C-C (aromatic)1.38 - 1.41
C-O-H angle108° - 110°
C-C-N angle118° - 122°

Note: These are typical values for substituted phenols and may vary for this compound.

Vibrational Frequency Calculations and Assignments

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies are expected for the O-H, N-H, and C-H stretching modes, as well as for the C-O and C-N stretching and various bending modes of the aromatic ring and its substituents. The positions of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the phenolic hydroxyl group, the hydroxymethyl group, and the amino group would likely lead to a red-shift (lower frequency) of the corresponding stretching vibrations compared to a non-hydrogen-bonded state.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (phenolic)Stretching3200 - 3600
N-H (amino)Symmetric & Asymmetric Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 3000
C=C (aromatic)Ring Stretching1400 - 1600
C-O (phenolic)Stretching1200 - 1260
C-NStretching1250 - 1350

Note: The exact frequencies will be influenced by the specific electronic and structural environment within the molecule.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller gap generally implies higher reactivity. nih.gov

For aminophenol derivatives, the HOMO is typically a π-orbital with significant contributions from the aromatic ring and the electron-donating amino and hydroxyl groups. The LUMO is usually a π*-antibonding orbital. The presence of both amino and hydroxymethyl substituents is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small energy gap. Studies on p-aminophenol have shown a HOMO-LUMO gap of approximately 5.93 eV. imist.ma The specific substitution pattern in this compound will modulate this value.

Table 3: Representative Frontier Orbital Energies and Band Gaps for Aminophenol Isomers

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
2-Aminophenol-4.86--
3-Aminophenol-5.10--
4-Aminophenol-4.70-5.93 imist.ma

Data sourced from studies on aminophenol isomers. ingentaconnect.comresearchgate.net The LUMO energies were not specified in one of the sources.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.deavogadro.cc It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. imist.mauni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups and the nitrogen atom of the amino group, highlighting their Lewis basicity and ability to act as proton acceptors. researchgate.net The aromatic ring itself will exhibit a complex potential distribution, influenced by the electron-donating nature of the substituents. The hydrogen atoms of the hydroxyl, amino, and hydroxymethyl groups would show positive potential.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to quantify the reactivity of different sites within a molecule. wikipedia.orgfaccts.descm.com It measures the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an incoming electron will go).

f-(r) : for electrophilic attack (predicts the site from which an electron is most easily removed).

f0(r) : for radical attack.

For this compound, Fukui function analysis would likely indicate that the nitrogen and oxygen atoms, along with certain carbon atoms in the aromatic ring, are the most susceptible sites for electrophilic attack. Conversely, the analysis would pinpoint the most electrophilic sites within the molecule, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.denumberanalytics.comrsc.org It is particularly useful for analyzing hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

In this compound, NBO analysis would reveal the nature of the C-C, C-H, C-O, C-N, O-H, and N-H bonds. A key aspect of the analysis would be the investigation of hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic ring. These interactions contribute significantly to the stability of the molecule and influence its electronic properties and reactivity. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Representative NBO Analysis Data for a Substituted Phenol (B47542)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C=C)High
LP (N)π* (C=C)High
σ (C-H)σ* (C-C)Moderate

Note: This table shows hypothetical but expected strong interactions for a molecule like this compound. "LP" denotes a lone pair. The magnitude of E(2) indicates the strength of the delocalization.

Quantum Chemical Descriptors and Global Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules like this compound. These calculations can yield a variety of descriptors that provide a quantitative measure of the molecule's chemical behavior.

Global reactivity indices, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's susceptibility to chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

Table 1: Representative Quantum Chemical Descriptors and Global Reactivity Indices (Hypothetical Values for this compound)

DescriptorDefinitionHypothetical ValueSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5.2 eVIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO4.4 eVCorrelates with chemical stability and reactivity
Ionization Potential (I) -EHOMO5.2 eVEnergy required to remove an electron
Electron Affinity (A) -ELUMO0.8 eVEnergy released upon gaining an electron
Global Hardness (η) (I - A) / 22.2 eVResistance to change in electron configuration
Global Softness (S) 1 / (2η)0.227 eV-1Reciprocal of hardness, indicates reactivity
Electronegativity (χ) (I + A) / 23.0 eVPower of an atom to attract electrons
Electrophilicity Index (ω) χ2 / (2η)2.045 eVMeasure of electrophilic character

Note: The values presented in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. Actual values would require specific DFT or other ab initio calculations to be performed on this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with their surroundings. For this compound, MD simulations can be employed to understand its conformational flexibility, the dynamics of its functional groups, and how it interacts with other molecules, such as solvent molecules or biological macromolecules.

The amino, hydroxyl, and hydroxymethyl groups of this compound are all capable of forming hydrogen bonds. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, both intramolecularly and intermolecularly. By simulating the molecule in a solvent, one can study the structure of the solvation shell and the dynamics of solvent exchange.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for obtaining accurate results. For a molecule like this compound, a force field that accurately describes aromatic systems and hydrogen bonding would be necessary.

Theoretical Studies on Solvation Effects

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Theoretical studies on solvation effects aim to understand and predict these changes. There are two main approaches to modeling solvation: explicit and implicit solvent models.

In explicit solvent models, individual solvent molecules are included in the simulation box along with the solute molecule. This approach, often used in conjunction with molecular dynamics simulations, provides a detailed picture of the solute-solvent interactions. For this compound in water, this would allow for a detailed analysis of the hydrogen bonding network between the solute and surrounding water molecules.

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is often used in quantum chemical calculations to estimate the effect of the solvent on the electronic structure and properties of the solute. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Such a study on this compound would provide insights into how its dipole moment, polarizability, and reactivity indices are altered in different solvent environments.

By combining these computational approaches, a comprehensive theoretical understanding of this compound can be achieved, paving the way for a more targeted design of its potential applications.

Advanced Research Applications of 5 Amino 2 Hydroxymethyl Phenol and Its Derivatives

Applications in Medicinal Chemistry and Drug Design

In the pharmaceutical realm, 5-Amino-2-(hydroxymethyl)phenol serves as a crucial scaffold and intermediate for creating complex molecules with specific biological activities. Its derivatives have been explored for their potential to interact with key biological targets like receptors and enzymes.

This compound is a valuable intermediate in the synthesis of pharmacologically significant molecules. Its structure is a component of several established and experimental therapeutic agents. A notable example is its role as a precursor in the synthesis of drugs like salbutamol (B1663637) (also known as albuterol), a widely used short-acting β2-adrenergic receptor agonist for treating asthma and COPD. wikipedia.org The core structure of salbutamol is a 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, highlighting the importance of the hydroxymethyl phenol (B47542) moiety. wikipedia.org

Furthermore, research has demonstrated the utility of this compound in synthesizing novel molecules with potential therapeutic benefits. For instance, it is a key intermediate in the concise stereospecific synthesis of repinotan, a potent antagonist for the 5-hydroxytryptamine (5-HT1A) receptor, indicating its value in developing agents for neurological conditions. Studies on related aminophenol derivatives have also yielded compounds with significant antimicrobial properties, suggesting that this compound can serve as a foundational structure for new antibacterial agents. ijddd.com

Table 1: Examples of Pharmacologically Active Compounds Related to the this compound Scaffold

Compound/Derivative ClassPharmacological Target/ApplicationKey Research FindingReference
Repinotan5-Hydroxytryptamine (5-HT1A) Receptor AntagonistThe compound serves as a key intermediate in the stereospecific synthesis of this therapeutic agent.
Salbutamol (Albuterol)β2-Adrenergic Receptor AgonistThe drug's chemical structure, (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, contains the core hydroxymethyl phenol moiety. wikipedia.org
Aminophenol DerivativesAntimicrobial AgentsDerivatives have shown significant activity against various bacterial strains in vitro. ijddd.com
N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivativesADAMTS-5 Enzyme InhibitorsDerivatives based on a related aminophenol structure are potent inhibitors of ADAMTS-5, a target for osteoarthritis treatment. nih.gov

The synthesis of the 5-HT1A receptor antagonist, repinotan, from this intermediate underscores its role in creating receptor-targeting drugs. The 5-HT receptor family is implicated in a wide range of physiological and pathological processes, including mood, cognition, and pain. nih.gov Derivatives have also been designed to target other neurological receptors. For example, hydroxymethyl bioisosteres have been developed that show high affinity for the GluN2B receptor, a subtype of the NMDA receptor involved in neurological function, without interacting with off-target sites that could cause undesirable side effects. This demonstrates the potential for creating highly specific central nervous system agents from this chemical family.

The structural features of this compound make it and its derivatives promising candidates for studying and developing enzyme inhibitors. The amino group can interact with enzyme active sites through hydrogen bonding, potentially modulating their activity.

Research has identified derivatives of related aminophenols as potent inhibitors of specific enzymes. For instance, a series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide compounds have been developed as sub-micromolar inhibitors of ADAMTS-5 (Aggrecanase-2). nih.gov ADAMTS-5 is a metalloprotease enzyme that plays a key role in the degradation of cartilage in osteoarthritis, making its selective inhibition a major goal for developing disease-modifying drugs. nih.gov Preliminary studies have also suggested that this compound itself can act as a substrate or inhibitor in certain enzymatic assays, warranting further investigation into its potential to modulate inflammatory pathways.

Contributions to Materials Science

Beyond its biomedical applications, this compound is a valuable monomer and additive in materials science, particularly in the synthesis of advanced polymers and composites. Its ability to participate in polymerization reactions through its multiple reactive sites allows for the creation of materials with enhanced properties.

This compound can be used as a monomer in the creation of various polymers, including phenol-formaldehyde (PF) resins. smolecule.com PF resins are synthetic polymers known for their high thermal stability, mechanical strength, and chemical resistance, making them useful as adhesives, coatings, and molding compounds. wikipedia.org

The synthesis of PF resins involves the reaction of a phenol or substituted phenol with formaldehyde (B43269). wikipedia.org The presence of the hydroxymethyl group on the this compound molecule, in addition to the reactive sites on the aromatic ring, allows it to be readily integrated into the polymer network. The amino group provides an additional site for cross-linking or modification, which can be used to tailor the final properties of the resin, such as improving its bonding strength or curing characteristics. researchgate.net The use of such functionalized phenols can lead to polymers with enhanced thermal stability and chemical resistance compared to standard PF resins. smolecule.com

The integration of this compound and its derivatives into composite materials can significantly improve their performance. In the wood industry, for example, hydroxymethylated phenols are used to modify soy protein-based adhesives. smolecule.com These modified adhesives demonstrate better mechanical performance and heat resistance, and they cure at lower temperatures. smolecule.com

Table 2: Applications of the Hydroxymethyl Phenol Moiety in Materials Science

Material TypeRole of Hydroxymethyl Phenol MoietyResulting Property EnhancementReference
Phenol-Formaldehyde (PF) ResinsFunctional Monomer/AdditiveImproved thermal stability and chemical resistance. smolecule.com
Modified PF ResinsCross-linking agent via amino and hydroxymethyl groupsFaster curing speed and increased bonding strength (up to 22% improvement). researchgate.net
Soy Protein-Based Wood AdhesivesCross-linking ModifierBetter mechanical performance and heat resistance; lower curing temperature. smolecule.com
Wood CompositesBonding AgentForms covalent bonds with wood hydroxyl groups, enhancing composite durability.

Catalytic Applications and Biofuel Production

The global shift towards renewable energy sources has intensified research into the efficient conversion of biomass into biofuels. Catalysis plays a pivotal role in these processes, and the structural characteristics of this compound suggest its potential as a valuable component in the design of novel catalysts.

Role in Conversion of Biomass-Derived Feedstocks

While direct research on the application of this compound in the conversion of biomass is not extensively documented, the reactivity of its functional groups provides a basis for its potential role. Biomass-derived feedstocks, rich in carbohydrates, can be converted into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). The subsequent conversion of HMF and other biomass derivatives into biofuels and valuable chemicals is a key area of research. researchgate.netrsc.org The amino and hydroxyl groups on the phenolic ring of this compound could serve as active sites or as ligands in catalytic systems designed for these transformations. smolecule.comresearchgate.net

The conversion of HMF, for instance, can lead to the production of biofuels such as 2,5-dimethylfuran (B142691) (DMF) and other valuable chemicals through hydrogenation, oxidation, and other catalytic processes. researchgate.net Catalysts are crucial for achieving high selectivity and yield in these reactions. The development of catalysts from readily available and versatile molecules like aminophenol derivatives is an active area of investigation.

Table 1: Potential Catalytic Conversion of Biomass-Derived Molecules
Biomass-Derived FeedstockPotential Conversion ProductPotential Role of this compound
5-Hydroxymethylfurfural (HMF)2,5-Dimethylfuran (DMF), 2,5-Furandicarboxylic acid (FDCA)As a ligand in metal complexes for hydrogenation or oxidation reactions.
Cellulose/Glucose5-Hydroxymethylfurfural (HMF)As a component in a catalytic system to promote dehydration reactions.
LigninPhenolic compoundsAs a catalyst or catalyst precursor for depolymerization reactions.

Metal Complex Formation and Catalytic Activity

The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions, making it a promising ligand for the synthesis of metal complexes. smolecule.comias.ac.in These metal complexes can exhibit significant catalytic activity in a variety of reactions. The coordination of the metal ion with the ligand can tune the electronic properties and steric environment of the metal center, thereby enhancing its catalytic performance. orientjchem.org

Research on other aminophenol-based ligands has demonstrated their effectiveness in forming stable and catalytically active complexes with transition metals like copper, cobalt, nickel, and manganese. ias.ac.inorientjchem.org These complexes have shown activity in oxidation reactions, which are crucial for many chemical transformations, including those relevant to biofuel production. orientjchem.org For example, metal complexes of aminophenols can act as catalysts in the oxidation of phenols, a model reaction for understanding the degradation of lignin, a major component of biomass. orientjchem.org

The formation of metal-organic frameworks (MOFs) is another area where aminophenol derivatives are of interest. researchgate.netrsc.org While specific MOFs based on this compound are not widely reported, the presence of multiple coordination sites suggests its suitability as a building block for such structures. Amino-functionalized MOFs have been shown to be highly active and stable catalysts for various organic reactions. researchgate.netrsc.org

Table 2: Potential Metal Complexes and Their Catalytic Applications
Metal IonPotential Complex with this compoundPotential Catalytic Application
Copper (Cu)[Cu(this compound)Ln]Oxidation of alcohols and phenols.
Cobalt (Co)[Co(this compound)Ln]Hydrogenation and hydroformylation reactions.
Nickel (Ni)[Ni(this compound)Ln]Cross-coupling reactions.
Manganese (Mn)[Mn(this compound)Ln]Oxidative catalysis.

Development of Chemical Probes and Sensing Systems

The unique chemical structure of this compound also makes it a candidate for the development of chemical probes and sensing systems. Fluorescent probes, in particular, are powerful tools in various fields, including biology and environmental science, for the detection of specific analytes.

The design of fluorescent probes often relies on a fluorophore whose photophysical properties change upon interaction with the target analyte. The phenolic ring of this compound can serve as a basic fluorophore scaffold. The amino and hydroxymethyl substituents can be chemically modified to introduce specific recognition sites for target molecules.

While direct synthesis of chemical probes from this compound is not extensively reported, the principles of probe design suggest its potential. For example, the amino group can be functionalized to create receptors for metal ions, anions, or biologically relevant molecules. Upon binding of the analyte, changes in the electronic structure of the molecule can lead to a detectable change in fluorescence, such as an increase or decrease in intensity or a shift in the emission wavelength.

The development of reaction-based fluorescent probes is another promising area. In this approach, the probe undergoes a chemical reaction with the analyte, leading to a significant change in its fluorescence properties. The amino group of this compound is a nucleophilic site that could react with specific electrophilic analytes, forming the basis for a reaction-based sensing mechanism.

Table 3: Potential Chemical Probes and Sensing Applications
Target AnalytePotential Sensing MechanismPotential Application Area
Metal Ions (e.g., Cu2+, Fe3+)Coordination with amino and hydroxyl groups leading to fluorescence quenching or enhancement.Environmental monitoring, biological imaging.
pHProtonation/deprotonation of the amino or phenolic hydroxyl group affecting fluorescence.Biological and chemical process monitoring.
Reactive Oxygen Species (ROS)Oxidation of the phenol ring leading to a change in fluorescence.Cellular imaging, disease diagnostics.
Aldehydes/KetonesCondensation reaction with the amino group to form a Schiff base with different fluorescent properties.Industrial process control, environmental analysis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 5-Amino-2-(hydroxymethyl)phenol and its parent class, aminophenols, has traditionally relied on methods such as the reduction of nitrophenols or the hydroxymethylation of aminophenols. smolecule.comtaylorandfrancis.com While effective, future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

Key areas for future synthetic exploration include:

Biocatalytic Synthesis: Inspired by the microbial production of complex molecules like 5-hydroxytryptophan (B29612) from glucose, future pathways could employ engineered enzymes or whole-cell systems. nih.gov This approach could offer high stereospecificity and milder reaction conditions, reducing the environmental impact of chemical synthesis.

Dehydrogenative Coupling Reactions: Recent advancements in the synthesis of N-functionalized 2-aminophenols from simple precursors like cyclohexanones and amines showcase a modern approach. researchgate.net Applying similar dehydrogenative strategies could provide a one-shot method to install the required functional groups onto an aromatic ring, circumventing traditional multi-step procedures. researchgate.net

Flow Chemistry Processes: Continuous flow reactors can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could be a significant step towards its large-scale, industrial production.

Catalyst Development: Research into novel nanocatalysts, such as metal nanoparticles, has shown promise for the efficient reduction of nitrophenols to aminophenols. taylorandfrancis.com Future work could focus on creating highly active and recyclable catalysts specifically tailored for the synthesis of this compound, potentially using earth-abundant metals to enhance sustainability.

Table 1: Comparison of Synthetic Methodologies for Aminophenol Production
Synthetic ApproachTypical PrecursorsKey AdvantagesFuture Research Goal
Traditional ReductionNitrophenolsWell-established, reliableDevelop greener reducing agents and catalysts taylorandfrancis.com
Dehydrogenative SynthesisCyclohexanones, AminesHigh atom economy, novel disconnections researchgate.netExpand substrate scope for direct synthesis
BiocatalysisGlucose, simple carbon sourcesHigh selectivity, sustainable, mild conditions nih.govEngineer specific enzymes for targeted synthesis
Flow ChemistryVarious (adaptable)Scalability, safety, process controlOptimize continuous production processes

Advanced Computational Modeling for Mechanism Elucidation

While experimental studies have identified potential antimicrobial and enzyme-inhibiting properties of this compound, the underlying mechanisms of action are not fully understood. smolecule.com Advanced computational modeling presents a powerful tool to bridge this knowledge gap without the need for extensive laboratory work.

Future computational research should focus on:

Molecular Docking Studies: Simulating the interaction of this compound and its derivatives with the active sites of target enzymes or receptors. This can help elucidate its biological activity, predict its efficacy, and guide the design of more potent analogues.

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways for its synthesis or derivatization. This can provide insights into transition states and reaction kinetics, aiding in the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a library of this compound derivatives with their observed biological activities. This can accelerate the discovery of new lead compounds for pharmaceutical applications.

Expanding the Scope of Derivatization for New Applications

This compound is a valuable intermediate, notably used in the synthesis of the 5-HT1A antagonist repinotan. The presence of three distinct functional handles—the phenolic hydroxyl, the amino group, and the hydroxymethyl group—offers vast potential for creating diverse derivatives with novel applications.

Future research directions in derivatization include:

Pharmaceutical Analogues: The development of new para-aminophenol derivatives as potentially safer alternatives to paracetamol highlights a promising research avenue. nih.gov A similar strategy could be applied to this compound to create novel analgesic, anti-inflammatory, or antimicrobial agents with improved therapeutic profiles. smolecule.com

Advanced Polymers: Its use as a monomer can be expanded to create high-performance polymers. smolecule.com By selectively reacting its functional groups, polymers with tailored properties such as enhanced thermal stability, specific optical properties, or biocompatibility for medical devices could be synthesized.

Functional Dyes and Pigments: The compound's aromatic nature makes it a suitable scaffold for creating new dyes and pigments for applications in textiles, printing, and advanced imaging technologies. smolecule.com

Table 2: Potential Applications of this compound Derivatives
Application AreaTargeted PropertyExample of Derivatization StrategyPotential Impact
PharmaceuticalsEnhanced biological activity (e.g., analgesic, antimicrobial)Acylation of the amino group, etherification of the hydroxyl group nih.govDevelopment of new therapeutic agents nih.gov
Polymer ChemistryHigh thermal stability, biocompatibilityPolyesterification or polyamidation reactionsCreation of advanced materials for engineering and medicine smolecule.com
Materials ScienceNovel dyes and functional coatingsDiazotization of the amino group followed by azo couplingNew colorants and smart materials smolecule.comresearchgate.net

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent interactions. The functional groups on this compound—specifically the hydroxyl and amino groups capable of hydrogen bonding and the aromatic ring capable of π-π stacking—make it an excellent candidate for designing self-assembling systems.

Future research could explore:

Hydrogel Formation: Derivatizing the compound to promote self-assembly into hydrogels for applications in drug delivery, tissue engineering, or environmental remediation.

Crystal Engineering: Systematically studying the non-covalent interactions of the molecule and its co-crystals to design materials with specific solid-state properties, such as for nonlinear optics or pharmaceutical formulations.

Host-Guest Chemistry: Using the molecule as a building block for larger host molecules, such as calixarenes or cyclophanes, capable of selectively binding small molecule or ionic guests.

Multi-disciplinary Research Collaborations

Realizing the full potential of this compound will require synergistic collaborations across various scientific disciplines. The journey from initial synthesis to final application is inherently multi-faceted.

Key collaborations would involve:

Synthetic Chemists and Chemical Engineers: To develop and scale up novel, efficient, and sustainable synthetic routes.

Computational Chemists and Pharmacologists: To model molecular interactions, predict biological activity, and elucidate mechanisms of action for pharmaceutical applications. smolecule.com

Materials Scientists and Polymer Chemists: To design and characterize new polymers, dyes, and supramolecular assemblies based on the compound's unique structure. smolecule.comresearchgate.net

Biologists and Toxicologists: To evaluate the efficacy and safety of new derivatives for potential use in medicine or consumer products.

Such multi-disciplinary efforts will be crucial to translate fundamental research on this compound into tangible technological and medical advancements.

Q & A

Q. What are the recommended safety precautions for handling 5-Amino-2-(hydroxymethyl)phenol in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or well-ventilated areas to avoid inhalation of dust or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid water to prevent spreading .
  • Storage : Store in a locked, cool, dry area away from oxidizers and acids. Ensure containers are sealed to prevent moisture ingress .

Q. How is this compound typically synthesized, and what purification methods are employed?

Answer:

  • Synthesis : Common routes involve nucleophilic substitution of 2-fluorophenol derivatives with aminomethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the compound .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm hydroxyl (-OH, δ ~9.5 ppm) and aminomethyl (-CH₂NH₂, δ ~3.2 ppm) groups .
  • FTIR : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-O phenolic bond) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 154.1 .

Q. How does the compound’s solubility vary across solvents, and what factors influence this?

Answer:

  • Solubility Profile : Moderately soluble in polar solvents (water: ~5 mg/mL at 25°C; ethanol: ~20 mg/mL). Poor solubility in non-polar solvents (e.g., hexane) due to hydrophilic -OH and -NH₂ groups .
  • pH Dependency : Solubility increases in acidic buffers (pH <4) via protonation of the amine group .

Q. What are the primary degradation pathways of this compound under ambient conditions?

Answer:

  • Oxidation : Susceptible to air oxidation, forming quinone-like derivatives. Stabilize with antioxidants like BHT (0.1% w/w) .
  • Hydrolysis : Degrades in aqueous solutions at pH >8, requiring storage at pH 5–6 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in combinatorial chemistry?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, increasing reaction temperature from 60°C to 80°C improved yields by 15% in acetonitrile .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann-type reactions .

Q. What strategies mitigate conflicting data on the compound’s cytotoxicity in cell-based assays?

Answer:

  • Controlled Replicates : Perform triplicate assays with standardized cell lines (e.g., HEK293) and normalize to cell viability controls (e.g., MTT assay) .
  • Impurity Analysis : Use HPLC-PDA to detect trace impurities (e.g., residual solvents) that may skew results. A 2024 study linked 95% purity thresholds to reduced false positives .

Q. How does this compound interact with biomolecular targets, and what computational models validate these interactions?

Answer:

  • Molecular Docking : AutoDock Vina simulations show hydrogen bonding between the phenolic -OH and HIV-1 protease active sites (binding energy: -8.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories reveal stable binding with β-lactamases, suggesting antibiotic adjuvant potential .

Q. What advanced analytical methods resolve structural ambiguities in polymorphic forms of the compound?

Answer:

  • PXRD : Differentiate polymorphs via distinct diffraction patterns (e.g., Form I: peak at 2θ = 12.4°; Form II: 2θ = 14.1°) .
  • DSC : Identify melting points (Form I: 127–133°C; Form II: 118–122°C) and enthalpy changes .

Q. How can researchers design stable formulations of this compound for in vivo studies?

Answer:

  • Lyophilization : Prepare 10 mM stock solutions in PBS (pH 6.0), lyophilize, and store at -80°C. Reconstitution stability exceeds 6 months .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability by 40% in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.